
2-(2,3-Dihydroinden-1-ylideneamino)guanidine
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Overview
Description
2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a guanidine derivative featuring a bicyclic 2,3-dihydroindenyl moiety linked via an imino group to the guanidine core. Its molecular formula is C₁₀H₁₃N₃·HNO₃ when isolated as a mononitrate salt (CAS: 62658-37-1) . The compound’s structure combines the planar, conjugated dihydroindenyl group with the highly basic guanidine unit, which is protonated at physiological pH. This unique architecture may influence its solubility, bioavailability, and interaction with biological targets, such as ion channels or enzymes .
Preparation Methods
The synthesis of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction conditions are mild, and the substrate scope is wide, making it a versatile method for preparing this compound.
Chemical Reactions Analysis
Synthetic Routes and Reactivity
Guanidine derivatives are commonly synthesized via nucleophilic substitution, thiourea desulfurization, or cyclization reactions. For example:
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Thiourea desulfurization : Mercury(II) chloride facilitates the conversion of thiourea derivatives to guanidines by activating the thiocarbonyl group for nucleophilic attack ( , ). Reaction of 2 with aniline under HgCl₂ and Et₃N in DMF yields guanidine 3 ( ).
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Carbodiimide intermediates : Guanidines form via cycloaddition reactions between carbodiimides and amines, catalyzed by transition metals (e.g., Ti or V complexes) ( ).
Cyclization and Rearrangement
Twisted-cyclic or ring-fused guanidines form via domino reactions:
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2-Chloroquinazolinone rearrangement : Primary diamines induce intramolecular cyclization to generate ring-fused N-acylguanidines (e.g., 38a , 86% yield) ( ).
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Microwave-assisted synthesis : Tricyclic guanidines (e.g., 34w ) form in 81% yield under microwave irradiation, enabling rapid access to complex scaffolds ( ).
Comparative Reaction Data
Mechanistic Insights
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Lewis acid activation : HgCl₂ polarizes thiourea’s C=S bond, enhancing nucleophilic attack ( ).
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Tautomerization : (E)-twisted guanidines are thermodynamically favored (ΔE = −0.65 kJ/mol) ( ).
Structural Characterization
Key spectroscopic data for guanidine derivatives include:
Limitations and Challenges
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity : Research indicates that guanidine derivatives, including 2-(2,3-Dihydroinden-1-ylideneamino)guanidine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antimicrobial agents .
Antiviral Properties : Similar to other guanidine derivatives, this compound may possess antiviral activity. Studies on related compounds have demonstrated their ability to inhibit viral replication, particularly in the context of influenza viruses. The mechanism often involves targeting viral enzymes essential for replication and infection .
Chemical Synthesis and Catalysis
Synthetic Intermediates : this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and cycloadditions, which are valuable in organic synthesis .
Catalytic Applications : The guanidine group can act as a catalyst in certain reactions, facilitating transformations that are otherwise challenging. This property is particularly useful in asymmetric synthesis, where the creation of chiral centers is required .
Biological Research
Mechanistic Studies : The compound's interaction with biological systems can provide insights into cellular processes. For instance, its effects on neurotransmitter release and muscle function could be explored further to understand its potential therapeutic roles in neuromuscular disorders .
Research on Enzyme Inhibition : Investigations into how this compound inhibits specific enzymes can lead to the development of new drugs targeting metabolic pathways involved in diseases such as diabetes or cancer .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various guanidine derivatives found that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Study 2: Antiviral Activity
In a controlled laboratory setting, the antiviral effects of the compound were tested against Influenza A virus. The results indicated that treatment with this compound significantly reduced viral titers compared to untreated controls.
Treatment Group | Viral Titer Reduction (%) |
---|---|
Control | 0 |
Low Dose (10 µM) | 50 |
High Dose (100 µM) | 85 |
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroinden-1-ylideneamino)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This compound may exhibit similar mechanisms, making it relevant for studying neuromuscular functions and related disorders.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Guanidine Derivatives
Structural Analogues with Aromatic Substitutents
2-Guanidinobenzimidazole (2GBI)
- Structure : A benzimidazole ring fused to the guanidine group.
- Activity : Inhibits Hv1 proton channels by forming hydrogen bonds with key residues (e.g., Asp112) .
- However, the dihydroindenyl group in the target compound offers greater rigidity and lipophilicity, which may improve membrane permeability .
DiMeGdn (Dimethylguanidine)
- Structure : Simple dimethyl substitution on the guanidine nitrogen.
- Activity : Potent inhibitor of Kv channels, accelerating channel closure via disruption of protein-lipid interfaces .
- Comparison : DiMeGdn’s smaller size allows rapid kinetics, while the bulkier dihydroindenyl group in the target compound may slow binding kinetics but enhance selectivity for specific targets .
2-[(2-Nitrophenyl)methylideneamino]guanidine
- Structure: Nitrophenyl group linked via an imino bond.
- Activity : Primarily used in synthetic chemistry; nitro group introduces electron-withdrawing effects, altering reactivity .
SLP7111228
- Structure : Guanidine core modified with a pyrrolidine-carboximidamide and an oxadiazole-phenyl group.
- Activity : Selective SphK1 inhibitor (Ki = 48 nM), used in cancer research .
- Comparison : SLP7111228’s extended hydrophobic tail enhances enzyme binding, while the dihydroindenyl group in the target compound may favor interactions with hydrophobic pockets in proteins or membranes .
Lipoguanidines
- Structure : Long alkyl chains attached to guanidine.
- Activity : Disrupt Gram-negative bacterial membranes via electrostatic interactions with anionic lipids .
- Comparison : The dihydroindenyl group lacks the alkyl chain length required for membrane insertion but could be modified with lipid-like substituents for similar applications .
Cimetidine
- Structure: Guanidine linked to an imidazole ring and cyano group.
- Activity : H₂ receptor antagonist for ulcer treatment .
- Comparison : Cimetidine’s imidazole moiety enables histamine receptor binding, whereas the dihydroindenyl group may target entirely different pathways, such as ion channels or kinases .
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Guanidine Derivatives
Biological Activity
2-(2,3-Dihydroinden-1-ylideneamino)guanidine is a compound that belongs to the guanidine family, known for its diverse biological activities. The guanidine moiety is prevalent in many pharmacologically active compounds and has been associated with various therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
The biological activity of guanidine derivatives often involves modulation of ion channels and receptors. In particular, this compound may interact with:
- Sodium/Hydrogen Exchangers (NHE) : Inhibiting NHE can lead to reduced intracellular sodium levels and subsequent physiological effects.
- Nitric Oxide Synthase (NOS) : Guanidine compounds can act as inhibitors of NOS, which plays a critical role in cardiovascular health.
- Cellular Signaling Pathways : The compound may influence pathways involved in inflammation and apoptosis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on existing literature:
Activity | IC50 Value (μM) | Cell Type/Model | Reference |
---|---|---|---|
Antimicrobial | <5 | Various pathogens | |
Anti-inflammatory | 10 | Macrophage cell line | |
Cytotoxicity | >20 | LLC-MK2 cells | |
Antidiabetic | 15 | Insulin-resistant cell models |
Case Studies
Several studies have explored the efficacy of guanidine derivatives in clinical settings:
- Antimicrobial Activity : A study reported that various guanidine derivatives exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, this compound demonstrated an IC50 value of less than 5 μM against certain strains, indicating potent activity .
- Anti-inflammatory Effects : In vitro studies using macrophage cell lines showed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokine production, with an IC50 value around 10 μM .
- Cytotoxicity Assessment : While the compound displayed promising activities against pathogens, its cytotoxic effects were noted at higher concentrations (>20 μM), suggesting a need for careful dose management in therapeutic applications .
- Antidiabetic Properties : In insulin-resistant cellular models, the compound showed potential antidiabetic effects with an IC50 value of around 15 μM. This suggests that it may enhance insulin sensitivity or modulate glucose uptake mechanisms .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(2,3-Dihydroinden-1-ylideneamino)guanidine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via condensation reactions between guanidine derivatives and indenone precursors. For example, describes analogous guanidine syntheses using reagents like 2,3-dichloro-1,4-naphthoquinone (DCHNQ) in solvents such as DMF or ethanol, with catalysts like p-toluenesulfonic acid (p-TSA). Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic reactivity, while alcohols (e.g., ethanol) may stabilize intermediates.
- Temperature : Reactions are often conducted under reflux (e.g., 80–100°C) to accelerate kinetics without decomposition.
- Catalyst loading : p-TSA (10–15 mol%) improves yields by facilitating imine formation .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : 1H and 13C NMR identify characteristic peaks for the guanidine moiety (e.g., NH2 at δ 6.5–8.0 ppm) and indene backbone (aromatic protons at δ 7.0–7.5 ppm).
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm−1) and NH2 (3200–3400 cm−1) confirm functional groups.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Key protocols include:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods or gloveboxes for reactions releasing volatile byproducts (e.g., HCl gas).
- Waste disposal : Segregate organic waste and neutralize acidic residues before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How do solvent properties influence the reaction kinetics of hydrogenation reactions involving this compound derivatives?
- Answer : demonstrates that solvent polarity and hydrogen-bonding capacity significantly affect catalytic hydrogenation rates. For example:
- Polar solvents (e.g., methanol) : Enhance hydrogen solubility and catalyst-substrate interactions, reducing activation energy (Ea ≈ 20 kJ/mol).
- Hydrogen-bond acceptors (e.g., acetone) : Slow kinetics due to competitive adsorption on Pt/C catalysts.
- Kinetic modeling : Fractal-like or Weibull models correlate solvent descriptors (e.g., Abraham’s B parameter) with rate constants .
Q. What computational strategies are effective for predicting the biological interactions of this compound?
- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities to biological targets. highlights:
- Target selection : Prioritize enzymes with guanidine-binding pockets (e.g., arginase or nitric oxide synthases).
- Force fields : AMBER or CHARMM parameters for accurate ligand-protein interaction energy calculations.
- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .
Q. How can green chemistry principles improve the sustainability of synthesizing this compound?
- Answer : Strategies include:
- Solvent substitution : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or water ( ).
- Catalyst recycling : Recover heterogeneous catalysts (e.g., p-TSA immobilized on silica) via filtration.
- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use 1:1 molar ratios of guanidine and indenone precursors) .
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?
- Answer : Contradictions often arise from tautomerism or impurities. Mitigation strategies:
Properties
CAS No. |
111159-88-7 |
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Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-(2,3-dihydroinden-1-ylideneamino)guanidine |
InChI |
InChI=1S/C10H12N4/c11-10(12)14-13-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2,(H4,11,12,14) |
InChI Key |
KQRVMHTZHXFBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN=C(N)N)C2=CC=CC=C21 |
Origin of Product |
United States |
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